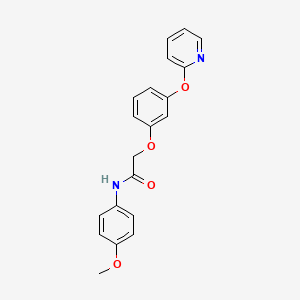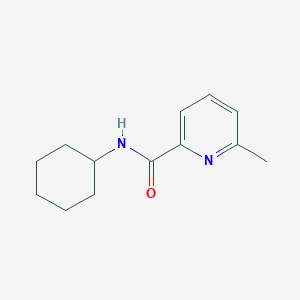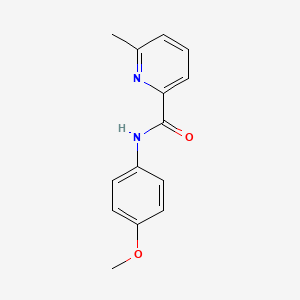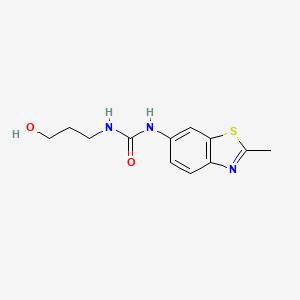
N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide, also known as MPAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPAPA is a small molecule that belongs to the class of compounds called acetamides. It has been shown to have promising activity against various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide is not fully understood. However, it has been proposed that N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide exerts its therapeutic effects by modulating various signaling pathways. For example, N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide has also been found to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide has also been shown to increase the levels of glutathione, which is an important antioxidant molecule. In addition, N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide is also stable and can be easily synthesized in large quantities. However, N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. In addition, N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide can interact with other molecules in the cell, which can affect its activity and specificity.
Zukünftige Richtungen
N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Some future directions for N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide research include:
1. Investigating the pharmacokinetics and pharmacodynamics of N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide in animal models and humans.
2. Developing novel formulations of N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide to improve its solubility and bioavailability.
3. Studying the efficacy of N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide in various animal models of cancer, inflammation, and neurological disorders.
4. Investigating the safety and toxicity of N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide in animal models and humans.
5. Identifying the molecular targets of N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide and elucidating its mechanism of action.
6. Conducting clinical trials to evaluate the efficacy of N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide in humans with various diseases.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic properties. N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide has been shown to have anticancer, anti-inflammatory, and neuroprotective effects. However, further research is needed to determine its potential as a therapeutic agent. N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide has several advantages for lab experiments, but also has some limitations. Future research directions for N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide include investigating its pharmacokinetics and pharmacodynamics, developing novel formulations, studying its efficacy in animal models, identifying its molecular targets, and conducting clinical trials.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide involves the reaction of 4-methoxyphenylamine with 3-pyridin-2-yloxyphenol in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with chloroacetyl chloride to obtain N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide. The synthesis of N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-24-16-10-8-15(9-11-16)22-19(23)14-25-17-5-4-6-18(13-17)26-20-7-2-3-12-21-20/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQFDKHRKYJTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(3-pyridin-2-yloxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Carbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-5'-carboxylic Acid Ethyl Ester](/img/structure/B7538185.png)
![2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7538189.png)
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B7538195.png)
![N-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide](/img/structure/B7538196.png)

![6-[4-(3-methylphenyl)piperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7538209.png)
![6-chloro-4-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7538213.png)



